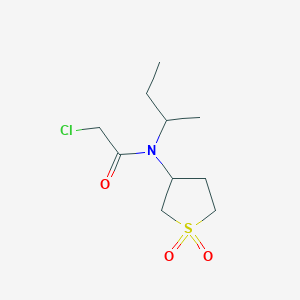

N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Description

N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with a unique structure that includes a dioxothiolan ring, a chloro group, and an acetamide moiety

Properties

IUPAC Name |

N-butan-2-yl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3S/c1-3-8(2)12(10(13)6-11)9-4-5-16(14,15)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIAFDLRPXDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C1CCS(=O)(=O)C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of 3-mercapto-1,1-dioxothiolane with 2-chloro-N-(methylpropyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxothiolan ring and chloro group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(1,1-dioxothiolan-3-yl)acetate

- N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1,2-oxazol-3-yl)-N-prop-2-enylacetamide

- N-(1,1-dioxothiolan-3-yl)-2-[methyl-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]amino]acetamide

Uniqueness

N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(Butan-2-yl)-2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, also known by its CAS number 727718-05-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetamide structure with a thiolane ring, which contributes to its unique pharmacological properties. The molecular formula is , and it possesses a molecular weight of approximately 195.65 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

Antidiabetic Potential: Recent studies have indicated that compounds structurally related to this compound exhibit promising antidiabetic properties. For instance, similar compounds have been evaluated for their inhibitory effects on enzymes like alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism.

| Compound | IC50 (µM) against α-glucosidase | IC50 (µM) against α-amylase | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound FA2 | 5.17 ± 0.28 | 18.82 ± 0.89 | -7.02 (α-glucosidase), -6.6 (α-amylase) |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition: The compound may act as a non-competitive inhibitor of key enzymes involved in glucose metabolism, thereby reducing postprandial glucose levels.

- Protein-Ligand Interactions: Molecular docking studies can elucidate the binding affinities and interactions with target proteins, providing insights into the structure-activity relationship.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

- Study on Antidiabetic Activity: A study evaluated a compound with structural similarities that demonstrated significant reductions in fasting glucose levels in alloxan-induced diabetic mice over a 21-day period. Histological examinations revealed preservation of pancreatic architecture compared to untreated controls .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that similar compounds have acceptable safety margins when administered at therapeutic doses. Further studies are needed to establish comprehensive safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.